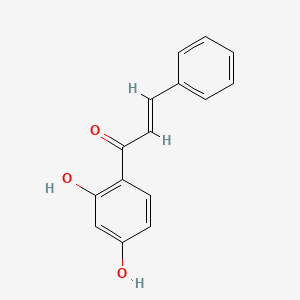

2',4'-Dihydroxychalcone

Descripción general

Descripción

2’,4’-Dihydroxychalcone is a member of the chalcone family, characterized by the presence of hydroxyl groups at the 2’ and 4’ positions on the aromatic ring. Chalcones are a type of natural phenolic compound that form the central core for a variety of important biological compounds. They are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2’,4’-Dihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature for several hours .

Industrial Production Methods: Industrial production of 2’,4’-dihydroxychalcone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as potassium carbonate or basic alumina can be employed to improve reaction efficiency .

Análisis De Reacciones Químicas

1.1. Claisen-Schmidt Condensation

The base-catalyzed condensation of 2,4-dihydroxyacetophenone with benzaldehyde remains the primary synthetic route . Reaction conditions critically influence yields:

| Method | Catalyst | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Conventional | NaOH (20%) | Ethanol | 20°C | 24–72h | 64% | |

| Ultrasonic-assisted | LiOH | Methanol | 25°C | 1–5h | 82.5% | |

| SOCl₂/EtOH-mediated | HCl (in situ) | Ethanol | Reflux | 3h | 85% |

Key observations:

-

Ultrasonic methods reduce reaction time by 80% while improving yields .

-

SOCl₂/EtOH generates HCl in situ, enhancing electrophilicity of the carbonyl .

1.2. Reduction to Dihydrochalcones

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond:

textThis compound → 2',4'-Dihydroxydihydrochalcone

1.3. Oxyalkylation at 4'-OH

Selective alkylation occurs at the 4'-hydroxyl due to intramolecular H-bonding at 2'-OH :

2.1. Electrophilic Aromatic Substitution

The 2',4'-dihydroxy configuration directs electrophiles to the 6'-position:

-

Nitration : Yields 6'-nitro derivative (H₂SO₄/HNO₃, 0°C, 70%) .

-

Halogenation : Iodine monochloride gives 6'-iodo product (AcOH, 55%) .

2.2. Michael Addition Reactions

The α,β-unsaturated system undergoes nucleophilic additions:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Thiophenol | 1,4-Adduct (β-keto sulfide) | Et₃N, THF, 25°C | 78% |

| Dimethylamine | β-Amino ketone | MeOH, reflux | 65% |

3.1. Hsp90 Inhibition

Docking studies reveal binding to the ATPase domain of Hsp90 :

-

Key interactions :

3.2. Calcineurin Pathway Modulation

At 64 µg/mL:

Stability and Degradation

-

pH-dependent tautomerism : Enol-keto equilibrium (K = 3.2×10⁻⁴ at pH 7.4) .

-

Oxidative degradation : Half-life of 8h in 3% H₂O₂ (vs. 48h for 4'-O-methyl analog) .

Comparative Reactivity

| Derivative | Reactivity with NaBH₄ | EAS Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| This compound | Reduces C=C only | 1.2×10³ |

| 4'-O-Methyl | No reduction | 8.7×10² |

| 2',4',6'-Trihydroxy | Reduces C=O | 2.4×10³ |

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a wide range of biological activities, including:

- Anticancer Activity : 2',4'-Dihydroxychalcone has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has demonstrated efficacy against breast cancer cells by modulating signaling pathways related to cell survival and apoptosis .

- Antimicrobial Properties : Studies indicate that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi. It has been identified as an effective agent against Aspergillus fumigatus, showing a minimum inhibitory concentration (MIC) between 64-128 µg/mL .

- Antiviral Effects : Research has highlighted its potential as an antivirulence agent against Vibrio vulnificus, where it significantly reduced virulence factor expression . Additionally, docking studies suggest it may inhibit SARS-CoV-2 proteins, indicating potential applications in combating viral infections .

- Anti-inflammatory and Antioxidant Activities : The compound has shown promise in reducing inflammation and oxidative stress, contributing to its therapeutic potential in chronic diseases characterized by these conditions .

Pharmaceutical Applications

The pharmacological profile of this compound positions it as a candidate for drug development across various therapeutic areas:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug.

- Infectious Disease Treatment : Given its antimicrobial and antiviral properties, it may serve as a basis for developing new treatments for infections resistant to current therapies.

- Anti-inflammatory Agents : Its anti-inflammatory effects suggest potential use in treating conditions like arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

Table 2: Docking Studies with SARS-CoV-2 Proteins

| Protein Target | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Amino Acids Interacted |

|---|---|---|---|

| SARS-CoV-2 Main Protease | -6.43 | 19.38 | HIS 41, MET 49, MET 165, GLU 166 |

| SARS-CoV-2 RNA Dependent RNA Polymerase | -6.00 | 39.9 | ASP 761, ALA 797, LYS 798 |

Mecanismo De Acción

2’,4’-Dihydroxychalcone can be compared with other chalcones such as isoliquiritigenin (2’,4’,4-trihydroxychalcone) and butein (2’,4’,3,4-tetrahydroxychalcone):

Isoliquiritigenin: Known for its strong antioxidant and anti-inflammatory properties.

Butein: Exhibits potent anticancer and anti-inflammatory activities.

Uniqueness: 2’,4’-Dihydroxychalcone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities

Comparación Con Compuestos Similares

- Isoliquiritigenin

- Butein

- 2’,4’-Dihydroxy-3’-methoxychalcone

Actividad Biológica

2',4'-Dihydroxychalcone (2',4'-DHC) is a naturally occurring flavonoid compound that has garnered significant attention due to its diverse biological activities. This article delves into the various biological effects of 2',4'-DHC, including its antifungal, antibacterial, anti-inflammatory, and potential antiviral properties. The findings are supported by case studies, docking studies, and relevant research data.

Antifungal Activity

One of the prominent biological activities of 2',4'-DHC is its antifungal effect, particularly against Aspergillus fumigatus. A study demonstrated that at a concentration of 8 µg/mL, 2',4'-DHC inhibited the radial growth of A. fumigatus by approximately 20% compared to controls. This inhibition was linked to a decrease in the expression of key genes associated with conidiation, such as abaA, brlA, and wetA, and components of calcineurin signaling like cnaA and crzA .

Table 1: Antifungal Efficacy of this compound

| Concentration (µg/mL) | % Growth Inhibition | Gene Expression Reduction |

|---|---|---|

| 8 | 20 | abaA, brlA, wetA reduced by 3-5 fold |

| Combination with Itraconazole | Enhanced effect observed | Not specified |

The mechanism of action involves binding to the ATPase domain of Hsp90, which plays a critical role in fungal growth and survival .

Antibacterial Activity

2',4'-DHC has also shown promise as an antibacterial agent. In studies involving methicillin-resistant Staphylococcus aureus (MRSA), combinations of 2',4'-DHC with oxacillin demonstrated synergistic effects, leading to reduced minimum inhibitory concentrations (MICs). For instance, in one study, the MIC for oxacillin alone was noted to be 25 µg/mL, while combinations with 10 µg/mL of DHC resulted in total growth inhibition .

Table 2: Antibacterial Efficacy Against MRSA

| Treatment | MIC (µg/mL) | Effect |

|---|---|---|

| Oxacillin | 25 | Growth inhibition |

| Oxacillin + 10 µg/mL DHC | Reduced MIC; total inhibition observed | Synergistic effect |

Anti-inflammatory Properties

Chalcones, including 2',4'-DHC, have been reported to exhibit anti-inflammatory activity. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in inflammatory diseases .

Potential Antiviral Activity

Recent studies have explored the docking capabilities of 2',4'-DHC against viral proteins associated with SARS-CoV-2. The compound showed favorable binding interactions with the SARS-CoV-2 main protease and RNA-dependent RNA polymerase (RdRP), suggesting potential antiviral properties worth investigating further .

Table 3: Docking Results with SARS-CoV-2 Proteins

| Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| Main Protease | -6.43 | 19.38 |

| RdRP | -6.00 | 39.90 |

Propiedades

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSUVHHUVPSOY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25515-43-9, 1776-30-3 | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2′,4′-Dihydroxychalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7LF69Z68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.